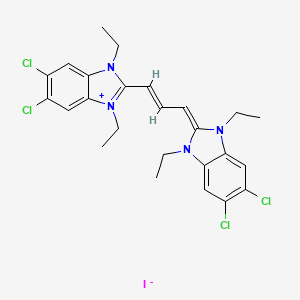jc-1

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
JC-1, also known as 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide, is a fluorescent lipophilic cationic dye commonly used in scientific research for the assessment of mitochondrial membrane potential [].
JC-1 and Mitochondrial Membrane Potential
Mitochondria are the powerhouses of the cell, responsible for ATP production through oxidative phosphorylation. The mitochondrial membrane potential (ΔΨm) refers to the voltage difference between the inner and outer mitochondrial membranes. A healthy ΔΨm is crucial for proper mitochondrial function []. JC-1 accumulates in the mitochondria based on the ΔΨm.
- High ΔΨm: In healthy cells with a high ΔΨm, JC-1 exists as J-aggregates, which emit red fluorescence at around 590 nm [].
- Low ΔΨm: In unhealthy or apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence at around 529 nm [].
By measuring the ratio of red to green fluorescence intensity, researchers can assess the relative changes in ΔΨm, providing insights into mitochondrial dysfunction, cell death, and various cellular processes [].
Here are some examples of how JC-1 is used in scientific research:
- Investigating mitochondrial dysfunction in diseases: Changes in ΔΨm are associated with various diseases like neurodegenerative diseases, cancer, and diabetes. JC-1 staining can be used to assess mitochondrial dysfunction in these conditions [, , ].
- Evaluating the effects of drugs on mitochondria: JC-1 can be used to screen drugs for their potential impact on mitochondrial function [].
- Studying apoptosis: During apoptosis or programmed cell death, ΔΨm collapses. JC-1 staining can be a valuable tool to identify apoptotic cells [].
JC-1, chemically known as 1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide, is a membrane-permeable cationic dye primarily utilized to assess mitochondrial membrane potential in various biological systems. This compound exhibits unique fluorescence properties; it shifts from green to red as the mitochondrial membrane potential becomes more polarized. At lower membrane potentials, JC-1 exists as monomers that emit green fluorescence at 529 nm. Conversely, at higher potentials, it aggregates to form J-aggregates that emit red fluorescence at 590 nm, allowing researchers to determine the health and functionality of mitochondria in live cells and tissues .
JC-1 accumulates in mitochondria driven by its lipophilic nature. At high ΔΨm (healthy mitochondria), JC-1 exists as red fluorescent J-aggregates. In contrast, at low ΔΨm (dysfunctional mitochondria), JC-1 remains as green fluorescent monomers []. This allows for the differentiation between healthy and unhealthy mitochondria based on the observed fluorescence color using flow cytometry or fluorescence microscopy [].
- Safety Data Sheet: While a comprehensive Safety Data Sheet (SDS) for JC-1 is not readily available, studies suggest low acute toxicity.
- General Precautions: Standard laboratory practices for handling potentially hazardous chemicals should be followed when working with JC-1. This includes wearing gloves, eye protection, and working in a fume hood.
JC-1 is extensively used in cell biology to study mitochondrial function and apoptosis. Its ability to indicate changes in mitochondrial membrane potential makes it a valuable tool for:
- Apoptosis Studies: JC-1 staining helps identify early apoptotic cells by detecting loss of mitochondrial membrane potential.
- Mitochondrial Health Assessment: The dye provides insights into the metabolic state and health of mitochondria across various cell types including myocytes and neurons .
JC-1 has a wide range of applications in scientific research, including:
- Mitochondrial Membrane Potential Measurement: Used extensively in studies involving cellular metabolism and energy production.
- Apoptosis Research: Helps in understanding programmed cell death mechanisms by monitoring changes in mitochondrial potential.
- Drug Screening: Assists in evaluating the effects of pharmacological agents on mitochondrial function .
Studies involving JC-1 often focus on its interactions with various cellular components:
- Protonophores: Compounds like FCCP can induce depolarization of the mitochondrial membrane, allowing researchers to observe changes in JC-1 fluorescence as an indicator of mitochondrial integrity.
- Reactive Oxygen Species: Investigations into how oxidative stress affects mitochondrial function often utilize JC-1 to monitor changes in membrane potential .
Several compounds exhibit similar properties to JC-1, particularly concerning their use as fluorescent indicators of mitochondrial health. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| JC-1 | 1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide | Shifts from green to red fluorescence based on membrane potential |
| Rhodamine 123 | Rhodamine derivative | Primarily accumulates in mitochondria but does not exhibit a color shift |
| MitoTracker Red | MitoTracker series | Fluorescent dye that labels active mitochondria but does not provide ratiometric data |
| TMRM (Tetramethylrhodamine Methyl Ester) | Tetramethylrhodamine derivative | Accumulates based on membrane potential but lacks the dual emission characteristic of JC-1 |
JC-1's unique ability to provide a ratiometric assessment of mitochondrial polarization sets it apart from these other compounds. Its dual emission characteristics allow for more nuanced analysis of mitochondrial health compared to other dyes that do not exhibit such significant changes based on membrane potential .








